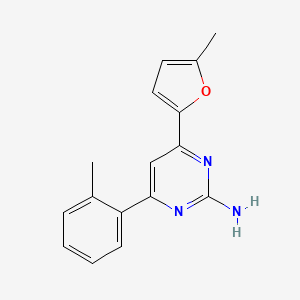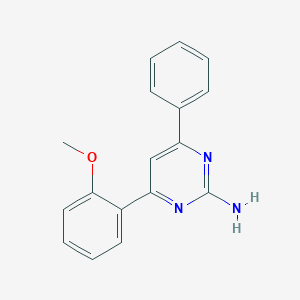
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine (referred to as DMMPP) is a pyrimidine-based compound that has been widely studied in scientific research due to its unique properties and potential applications. DMMPP is an aromatic heterocyclic compound, which is composed of two rings of nitrogen and carbon atoms. It has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry. DMMPP has been studied for its potential applications in the development of therapeutic agents, as well as its potential use as a diagnostic tool.
Wirkmechanismus
The mechanism of action of DMMPP is not fully understood, but it is believed to involve the binding of the compound to certain proteins and enzymes. It is thought that the binding of DMMPP to these proteins and enzymes results in the inhibition of their activity, which can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
DMMPP has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, DMMPP has been studied for its potential to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 activity has been shown to reduce inflammation, pain, and fever. DMMPP has also been studied for its potential to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of DMMPP in laboratory experiments has several advantages, including its availability and low cost. Additionally, DMMPP is relatively easy to synthesize, making it an ideal compound for laboratory experiments. However, there are also some limitations to the use of DMMPP in laboratory experiments. For example, DMMPP is a relatively unstable compound, making it difficult to store and handle. In addition, the mechanism of action of DMMPP is not fully understood, making it difficult to predict the effects of the compound on a given system.
Zukünftige Richtungen
Given the potential applications of DMMPP, there are a number of potential future directions for research. These include further exploration of the mechanism of action of DMMPP, as well as the development of new synthetic methods for its synthesis. Additionally, further research is needed to explore the potential applications of DMMPP in the development of therapeutic agents and diagnostic tools. Finally, research is needed to explore the potential of DMMPP as a tool for drug delivery, as well as its potential use in the development of novel materials.
Synthesemethoden
DMMPP can be synthesized using a variety of methods, including the Mitsunobu reaction, the Biginelli reaction, and the Ugi reaction. The Mitsunobu reaction is a highly efficient and versatile method of synthesizing DMMPP, and it is often used in the synthesis of other pyrimidine-based compounds. The Biginelli reaction is also a popular method for synthesizing DMMPP, as it allows for the efficient formation of the desired product. The Ugi reaction is a multi-component reaction that utilizes three different starting materials to form DMMPP.
Wissenschaftliche Forschungsanwendungen
DMMPP has been studied for its potential applications in various fields of scientific research, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, DMMPP has been used as a starting material for the synthesis of other compounds, such as pyrimidine derivatives and amines. In medicinal chemistry, DMMPP has been studied for its potential as a therapeutic agent, as it has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, DMMPP has been studied for its potential as a diagnostic tool, as it has been shown to bind to certain proteins and enzymes.
Eigenschaften
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-16-7-5-4-6-13(16)15-11-14(21-19(20)22-15)12-8-9-17(24-2)18(10-12)25-3/h4-11H,1-3H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSFYIDNCKUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














